Chitoheptaose 7-hydrochloride

Description

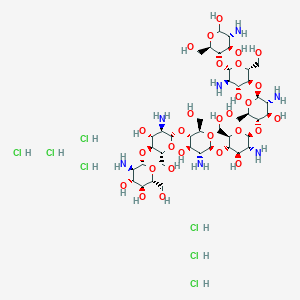

Chitoheptaose 7-hydrochloride (chemical formula: C₄₂H₇₉N₇O₂₉·7HCl, molecular weight: 1401.33 g/mol) is a chitosan oligosaccharide derivative consisting of seven β-(1→4)-linked D-glucosamine units, each protonated with hydrochloric acid . It is characterized by high purity (≥95% by HPLC) and is commercially available in 10–100 mg quantities as a lyophilized powder, stable at -20°C for two years . This compound is synthesized from chitin, primarily sourced from crustacean shells, through enzymatic or chemical depolymerization followed by hydrochloric acid treatment .

This compound has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, particularly in cardiovascular models. For example, in a rat myocarditis model, it improved cardiac function by reducing reactive oxygen/nitrogen species (ROS/RNS), inflammatory cytokines (e.g., TNF-α, IL-6), and apoptotic markers (e.g., Bax, caspase-3) . Its efficacy is attributed to its optimal molecular weight, which balances solubility and bioactivity .

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;heptahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILROFQEQZNQLF-PHLWITABSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86Cl7N7O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitoheptaose 7-hydrochloride can be synthesized through a one-pot chemoenzymatic route. This involves the specific transglycosylation of chitopentaose and chitobiose using a chitinase-template . The reaction conditions typically involve the use of water as a solvent and a mutant chitinase with lower hydrolyzing activity to facilitate the transglycosylation process .

Industrial Production Methods

Industrial production of this compound involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Enzymatic Interactions and Substrate Binding

Chitoheptaose serves as a substrate mimic in structural and catalytic studies of chitinases. In the Ostrinia furnacalis chitinase OfChi-h, chitoheptaose ((GlcN)7) occupies subsites −5 to +2 within the enzyme’s substrate-binding cleft . Key interactions include:

-

Hydrophobic contacts : Aromatic residues (Trp 2067, Trp 2138, Trp 2256) stabilize −2, +1, and +2 sugar residues.

-

Hydrogen bonding : The O6 atom of the −2 sugar bonds with Trp 2138 and Asp 2139, while the −1 sugar’s O1 and O6 interact with Tyr 2250 and Tyr 2303/Asp 2251 .

-

Catalytic mechanism : The −1 sugar adopts a boat conformation, enabling the C2-acetamido group to act as a nucleophile via a substrate-assisted mechanism. This distortion is stabilized by Asp 2178 and Tyr 1803 .

Table 1: Key Enzyme-Substrate Interactions in OfChi-h

| Subsite | Interacting Residues | Interaction Type |

|---|---|---|

| −2 | Trp 2138, Asp 2139 | Hydrogen bonding |

| −1 | Asp 2178, Tyr 1803 | Catalytic distortion |

| +1 | Trp 2181 | Hydrophobic contact |

Metabolic Effects in Plant Systems

Chitoheptaose induces significant metabolic reprogramming in wheat seedlings, particularly in photosynthetic carbon (C) and nitrogen (N) metabolism :

-

Primary C metabolism :

-

Increased 3-phosphoglycerate (3-PGA) (+66.4% Rubisco activity) and sucrose (+1.1-fold), driven by elevated fructose-1,6-bisphosphatase (FBPase) and sucrose-phosphate synthase (SPS) activities .

-

Reduced fructose-6-phosphate (Fru-6P) and glucose-6-phosphate (Glc-6P) levels, correlating with hexokinase (HK) inhibition.

-

-

TCA cycle activation :

Table 2: Metabolite Changes in (GlcN)7-Treated Wheat Seedlings

| Metabolite | Change | Related Pathway |

|---|---|---|

| 3-PGA | ↑ 66.4% | Calvin cycle |

| Sucrose | ↑ 1.1-fold | Sucrose biosynthesis |

| Malate | ↑ 57% | TCA cycle |

| Oxaloacetate | ↑ 51.3% | Nitrogen assimilation |

Enzymatic Degradation and Oligomer Production

Chitoheptaose is a product of chitosan degradation by enzymes such as lipases and proteases , which exhibit both endo- and exo-cleavage modes :

-

Endo-acting enzymes : Reduce viscosity sharply by cleaving internal glycosidic bonds.

-

Exo-acting enzymes : Produce monomers (e.g., glucosamine) via terminal hydrolysis.

-

Substrate specificity : Enzymes like hemicellulase degrade chitosan into oligomers (dimers to hexamers), with cleavage efficiency dependent on deacetylation degree (DD) .

Table 3: Enzymatic Degradation Profiles

| Enzyme | Cleavage Mode | Products | DD Dependency |

|---|---|---|---|

| Neutral protease | Endo/Exo | Hetero-oligosaccharides | High |

| Hemicellulase | Endo | Dimers, trimers, tetramers | Moderate |

| Lipase | Exo | Monomers (GlcN) | Low |

Scientific Research Applications

Chitoheptaose 7-hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in synthetic chemistry for the preparation of other complex carbohydrates.

Medicine: Investigated for its cardioprotective properties and its potential use in treating myocarditis.

Industry: Applied in agriculture to promote the growth and photosynthesis parameters of plants.

Mechanism of Action

Chitoheptaose 7-hydrochloride exerts its effects through various molecular targets and pathways. It has antioxidant, anti-inflammatory, and antiapoptotic activities, which contribute to its cardioprotective roles in treating myocarditis . The compound interacts with cellular pathways to reduce oxidative stress and inflammation, thereby promoting heart rehabilitation .

Comparison with Similar Compounds

Chitoheptaose 7-hydrochloride belongs to a family of chitosan oligosaccharides (COS) with varying degrees of polymerization (DP). Below, we compare its properties with those of chitotriose (DP3) , chitohexaose (DP6) , and chitooctaose (DP8) hydrochloride derivatives.

Structural and Physicochemical Properties

Key Observations :

- Molecular weight increases linearly with DP, impacting solubility.

- Stability : All derivatives are stable at -20°C, but longer oligomers (e.g., DP7–8) may aggregate in solution over time .

Antioxidant and Anti-inflammatory Effects

- Chitoheptaose 7HCl demonstrated superior ROS/RNS scavenging activity compared to DP5 and DP8 in a myocarditis model, reducing oxidative stress by 45–60% .

- Chitooctaose 8HCl showed stronger anti-inflammatory activity in RAW264.7 macrophages (IL-6 reduction: 70% vs. 55% for DP7) but lower serum bioavailability due to poor absorption .

- Chitotriose 3HCl exhibited minimal antioxidant effects but enhanced cellular uptake in liver cells, protecting against arsenic toxicity .

Cardiac Protection

- In experimental autoimmune myocarditis (EAM) models, chitoheptaose 7HCl outperformed DP5 and DP8, improving ejection fraction by 25% and reducing myocardial fibrosis by 30% .

Enzymatic Interactions

- Chitoheptaose binds to the processive exo-chitinase OfChi-h via a long, asymmetric cleft, enabling efficient hydrolysis of chitin substrates. Substituting key residues (e.g., F232W/F396W) in bacterial homologs enhanced activity toward insoluble substrates like insect cuticles, suggesting DP7’s optimal fit for enzymatic processing .

Biological Activity

Chitoheptaose 7-hydrochloride, a derivative of chitin, is gaining attention for its biological activities, particularly in immunomodulation and potential therapeutic applications. This article synthesizes recent findings on its biological activity, focusing on its interactions with immune receptors and its protective effects in various models.

Chemical Structure and Properties

Chitoheptaose is composed of seven N-acetylglucosamine units linked by β(1→4) glycosidic bonds. The hydrochloride form enhances its solubility, making it more bioavailable for biological assays. The molecular weight of chitoheptaose hydrochloride is approximately 1,000 Da.

Biological Activity Overview

-

Immunomodulatory Effects

- Chitoheptaose has been identified as a ligand for Toll-like receptor 2 (TLR2), which plays a crucial role in the innate immune response. In vitro studies have shown that chitoheptaose can activate immune cells, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- The compound exhibits varying degrees of immunostimulatory activity compared to other chitin oligomers (e.g., hexaose and octaose). Specifically, while hexaose shows limited activation, chitoheptaose demonstrates a moderate response in activating TLR2 and TLR4 pathways .

-

Protective Effects in Sepsis Models

- In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with chitoheptaose significantly improved survival rates. Mice treated with 250 µg of chitoheptaose showed an 89% survival rate over seven days compared to an 80% mortality rate in untreated controls .

- The protective mechanism appears to be linked to the modulation of the cytokine storm typically associated with sepsis. Plasma analysis revealed that chitoheptaose treatment reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α at both early (6 hours) and late (48 hours) time points post-surgery .

Table 1: Summary of Biological Activities of Chitoheptaose

Case Studies

Several studies have highlighted the effectiveness of chitoheptaose in clinical settings:

- Case Study 1 : A study involving murine models demonstrated that administration of chitoheptaose before CLP surgery resulted in a marked decrease in mortality rates and improved overall health indicators post-sepsis .

- Case Study 2 : In vitro studies using human THP-1 cells showed that chitoheptaose could enhance the expression of surface markers associated with immune activation, indicating its potential as an immunotherapeutic agent .

Q & A

Q. Advanced Research Focus

- Enzymatic Degradation : Produces defined oligomers with minimal structural heterogeneity, ideal for bioactivity studies .

- Chemical Hydrolysis : Risks over-degradation, leading to polydisperse mixtures requiring rigorous purification .

Data Contradiction Analysis : Bioactivity variations in immunomodulation studies may stem from differences in deacetylation efficiency (e.g., 70% vs. 95% purity) or residual N-acetyl groups .

Experimental Design : Compare bioactivity using oligomers synthesized via both methods, standardized by HPLC and MS .

What strategies are recommended for resolving discrepancies in this compound’s bioactivity across in vitro and in vivo models?

Q. Advanced Research Focus

- Dose-Response Calibration : Optimize concentrations to account for differential cellular uptake rates .

- Structural Confirmation : Use NMR to verify batch-to-batch consistency in glycosidic linkage patterns (β-1,4) .

Case Study : Inconsistent anti-inflammatory effects may arise from endotoxin contamination; employ Limulus Amebocyte Lysate (LAL) assays to rule out endotoxin interference .

How can researchers ensure reproducibility in this compound preparation for structure-activity relationship (SAR) studies?

Q. Basic Research Focus

- Standardized Protocols : Document enzymatic digestion parameters (e.g., chitinase concentration, pH, temperature) .

- Batch Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and chromatograms in supplementary materials .

Table 1 : Critical Parameters for Reproducibility

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield (%) | 60–75 | 40–55 |

| Purity (HPLC) | ≥95% | ≥90% |

| Key Contaminants | Shorter oligomers | Acetylated residues |

| Adapted from |

What computational tools are suitable for modeling this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict binding affinities with Toll-like receptors (TLRs) or chitosanase enzymes .

- Docking Software (AutoDock/Vina) : Map hydrogen bonding patterns between protonated amine groups and target proteins .

Methodological Gap : Current models often neglect solvation effects of the hydrochloride moiety; incorporate explicit water models for accuracy .

How should researchers design experiments to assess the stability of this compound under physiological conditions?

Q. Basic Research Focus

- pH Stability Assays : Incubate samples in buffers (pH 4.0–7.4) and monitor degradation via HPLC at 24/48/72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Data Interpretation : Degradation kinetics (e.g., half-life) must be contextualized with intended applications (e.g., oral vs. topical delivery) .

What statistical approaches are recommended for analyzing dose-dependent bioactivity data in chitoheptaose studies?

Q. Advanced Research Focus

- Nonlinear Regression : Fit sigmoidal curves (e.g., log[concentration] vs. response) to calculate EC₅₀ values .

- ANOVA with Tukey’s Post Hoc Test : Compare multiple experimental groups (e.g., oligomers of varying DP) .

Pitfall Alert : Overfitting occurs with small sample sizes; use cross-validation for models .

How can structural modifications of this compound enhance its bioavailability for therapeutic applications?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.